molecular formula C15H20N2O2 B1451606 [1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine CAS No. 1177293-44-5

[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine

Cat. No.: B1451606
CAS No.: 1177293-44-5
M. Wt: 260.33 g/mol
InChI Key: CRUHYPXQAWUQTI-UHFFFAOYSA-N
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Description

[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine: is a chemical compound with a complex structure that includes a pyrrole ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine typically involves the reaction of 2,4-dimethoxybenzylamine with appropriate pyrrole derivatives under controlled conditions. One common method includes the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) to yield 2,4-dimethoxybenzylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in THF or LiAlH4 in ether.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Investigated for its reactivity in various organic transformations.

Biology:

  • Studied for its potential as a precursor in the synthesis of biologically active compounds.
  • Used in the development of novel pharmaceuticals.

Medicine:

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of advanced polymers and resins.

Mechanism of Action

The mechanism of action of [1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine involves its interaction with specific molecular targets. The compound may act as a nucleophile in various chemical reactions, participating in the formation of covalent bonds with electrophilic centers. The methoxy groups can enhance its reactivity by stabilizing intermediate species through resonance effects.

Comparison with Similar Compounds

    2,4-Dimethoxybenzylamine: Shares the dimethoxyphenyl moiety but lacks the pyrrole ring.

    1-(2,4-Dimethoxyphenyl)methanamine: Similar structure but without the additional methyl groups on the pyrrole ring.

Uniqueness:

  • The presence of both methoxy and methyl groups on the pyrrole ring makes [1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine unique in its reactivity and potential applications.
  • The combination of these functional groups can lead to distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

[1-(2,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-7-12(9-16)11(2)17(10)14-6-5-13(18-3)8-15(14)19-4/h5-8H,9,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUHYPXQAWUQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)OC)OC)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Reactant of Route 3
[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Reactant of Route 4
[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Reactant of Route 5
[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Reactant of Route 6
[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine

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